In-Depth Technical Guide: Chemical Properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
In-Depth Technical Guide: Chemical Properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, also known as α,β-dibromochalcone or benzalacetophenone dibromide. This document details the compound's physicochemical characteristics, provides experimental protocols for its synthesis and characterization, and explores its reactivity and potential as a modulator of cellular signaling pathways. The information is presented in a structured format with clear data tables and visualizations to support researchers in chemistry and drug development.
Chemical Identity and Properties
1-Propanone, 2,3-dibromo-1,3-diphenyl- is a halogenated derivative of chalcone. Its core structure consists of a three-carbon α,β-unsaturated ketone system flanked by two phenyl rings, with bromine atoms attached to the α and β carbons.
Table 1: Chemical Identifiers and Computed Properties [1]
| Identifier | Value |
| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one |
| Synonyms | α,β-dibromochalcone, Benzalacetophenone dibromide, Chalcone dibromide |
| CAS Number | 611-91-6[1] |
| Molecular Formula | C₁₅H₁₂Br₂O[1] |
| Molecular Weight | 368.07 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br |
| InChI Key | LYAGBKGGYRLVTR-UHFFFAOYSA-N |
| XLogP3 | 4.7 |
| Topological Polar Surface Area | 17.1 Ų |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 156 °C | ChemBK |
| Boiling Point | 411.5 °C at 760 mmHg (Predicted) | ChemBK |
| Density | 1.631 g/cm³ (Predicted) | ChemBK |
| Solubility | Insoluble in water; Soluble in organic solvents like acetic acid. | - |
Experimental Protocols
Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
The synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form the chalcone precursor, followed by the bromination of the alkene double bond.
Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
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Materials: Benzaldehyde, Acetophenone, Ethanol, Sodium hydroxide (NaOH).
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Procedure:
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Dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.
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Slowly add an aqueous solution of sodium hydroxide to the ethanolic solution with constant stirring.
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Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
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Filter the solid, wash with water until neutral, and recrystallize from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.
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Step 2: Bromination of Chalcone
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Materials: 1,3-Diphenyl-2-propen-1-one (Chalcone), Glacial Acetic Acid, Bromine.
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Procedure:
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Dissolve the synthesized chalcone in glacial acetic acid.
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Slowly add a solution of bromine in glacial acetic acid dropwise to the chalcone solution with constant stirring.
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Continue stirring at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
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After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
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Filter the solid, wash thoroughly with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
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Finally, wash again with water and dry the product.
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Purification
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Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and chloroform, to yield crystalline 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
Spectral Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic techniques.
Table 3: Spectral Data for 1-Propanone, 2,3-dibromo-1,3-diphenyl-
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the two phenyl rings and the two methine protons are expected. The chemical shifts and coupling constants will be characteristic of the dibrominated structure. |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon, the two phenyl rings, and the two aliphatic carbons bearing bromine atoms are expected. |
| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of bromine atoms and benzoyl fragments. PubChem lists a top peak at m/z 105 and a third highest at m/z 207.[1] |
| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. |
Reactivity and Potential Applications
α,β-Dibromoketones are versatile intermediates in organic synthesis. The presence of two bromine atoms and a carbonyl group makes 1-Propanone, 2,3-dibromo-1,3-diphenyl- a reactive molecule that can participate in various chemical transformations. It is a useful synthon for the synthesis of various heterocyclic compounds such as pyrazoles and isoxazoles.
Biological Activity and Signaling Pathways
Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. While the specific biological activity of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is not extensively studied, its structural similarity to other bioactive chalcones suggests it may also possess therapeutic potential.
Chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.
Proposed Mechanism of Action: Modulation of the MAPK Signaling Pathway
It is hypothesized that 1-Propanone, 2,3-dibromo-1,3-diphenyl-, like other chalcone derivatives, may induce apoptosis in cancer cells by modulating the MAPK signaling cascade. This could involve the activation of pro-apoptotic kinases such as JNK and p38, and the inhibition of the pro-survival ERK pathway.
Below is a diagram illustrating a potential workflow for investigating the effect of this compound on the MAPK pathway.
MAPK Signaling Pathway
The MAPK pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Different external stimuli can activate distinct MAPK modules, leading to specific cellular responses. The diagram below illustrates a simplified overview of the major MAPK signaling pathways.
